9-methyl-2-[(4-nitrophenyl)amino]-3-{(E)-[(4-nitrophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-ME-2-(4-NITROANILINO)3-(((4-NITRO-PH)IMINO)ME)-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE is a complex organic compound with the molecular formula C22H16N6O5 and a molecular weight of 444.41 g/mol . This compound is characterized by its pyrido[1,2-a]pyrimidin-4-one core structure, which is substituted with nitroanilino and nitrophenyl groups. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Analyse Chemischer Reaktionen
This compound can undergo several types of chemical reactions, including:
Oxidation: The nitro groups present in the compound can be reduced to amino groups under appropriate conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or other reducing agents like tin(II) chloride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and reducing agents such as tin(II) chloride. Major products formed from these reactions include the corresponding amines and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
9-ME-2-(4-NITROANILINO)3-(((4-NITRO-PH)IMINO)ME)-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound may be used in studies related to enzyme inhibition, protein binding, and other biochemical assays.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Wirkmechanismus
The specific mechanism of action for 9-ME-2-(4-NITROANILINO)3-(((4-NITRO-PH)IMINO)ME)-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitroanilino and nitrophenyl groups may play a role in binding to these targets and influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9-ME-2-(4-NITROANILINO)3-(((4-NITRO-PH)IMINO)ME)-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE include:
These compounds share structural similarities, such as the presence of nitroanilino and nitrophenyl groups. 9-ME-2-(4-NITROANILINO)3-(((4-NITRO-PH)IMINO)ME)-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE is unique due to its pyrido[1,2-a]pyrimidin-4-one core structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C22H16N6O5 |
---|---|
Molekulargewicht |
444.4 g/mol |
IUPAC-Name |
9-methyl-2-(4-nitroanilino)-3-[(4-nitrophenyl)iminomethyl]pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C22H16N6O5/c1-14-3-2-12-26-21(14)25-20(24-16-6-10-18(11-7-16)28(32)33)19(22(26)29)13-23-15-4-8-17(9-5-15)27(30)31/h2-13,24H,1H3 |
InChI-Schlüssel |
SDKKSLGHFUKSLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.